Cas no 1467293-69-1 (2-Bromo-5-nitrobenzoic acid tert-butyl ester)

2-Bromo-5-nitrobenzoic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-nitrobenzoic acid tert-butyl ester
- tert-butyl 2-bromo-5-nitrobenzoate
- 2-Bromo-5-nitro-benzoic acid tert-butyl ester
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- MDL: MFCD18627334
- インチ: 1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3
- InChIKey: WJCRLIIYDBYQOU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(=O)OC(C)(C)C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 72.1
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-Bromo-5-nitrobenzoic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 210343-5g |
2-Bromo-5-nitrobenzoic acid tert-butyl ester, 95% |
1467293-69-1 | 95% | 5g |
$1486.00 | 2023-09-10 |
2-Bromo-5-nitrobenzoic acid tert-butyl ester 関連文献
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1. Book reviews
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2-Bromo-5-nitrobenzoic acid tert-butyl esterに関する追加情報
Comprehensive Guide to 2-Bromo-5-nitrobenzoic acid tert-butyl ester (CAS No. 1467293-69-1): Properties, Applications, and Market Insights
2-Bromo-5-nitrobenzoic acid tert-butyl ester (CAS No. 1467293-69-1) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatic esters, which are known for their versatility in synthetic chemistry. With the increasing demand for high-purity intermediates in drug discovery, 2-Bromo-5-nitrobenzoic acid tert-butyl ester has gained significant attention due to its unique reactivity and functional group compatibility.
The molecular structure of 2-Bromo-5-nitrobenzoic acid tert-butyl ester features a bromine substituent and a nitro group on a benzoic acid framework, protected by a tert-butyl ester. This combination makes it an excellent building block for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are frequently employed in modern medicinal chemistry. Researchers often search for "CAS 1467293-69-1 supplier" or "2-Bromo-5-nitrobenzoic acid tert-butyl ester synthesis" to source this compound for their projects.
In recent years, the compound has been explored for its potential in developing antimicrobial agents and enzyme inhibitors. The presence of both electron-withdrawing (nitro group) and leaving group (bromine) functionalities allows for diverse chemical transformations, making it valuable for structure-activity relationship (SAR) studies. Many pharmaceutical companies are investigating its derivatives as potential candidates for treating resistant bacterial strains, aligning with the global focus on antibiotic development.
The tert-butyl ester protection in 2-Bromo-5-nitrobenzoic acid tert-butyl ester offers advantages in synthetic routes, as it can be easily deprotected under mild acidic conditions. This feature is particularly useful in peptide synthesis and prodrug design, where controlled release of active molecules is required. Common search queries like "2-Bromo-5-nitrobenzoic acid tert-butyl ester applications" or "CAS 1467293-69-1 price" reflect the growing interest from both academic and industrial researchers.
From a market perspective, the demand for 2-Bromo-5-nitrobenzoic acid tert-butyl ester has been steadily increasing, particularly in regions with strong pharmaceutical R&D sectors such as North America, Europe, and Asia-Pacific. The compound's role as a key intermediate in the synthesis of more complex molecules has made it a valuable asset in chemical libraries. Suppliers often highlight its high purity grade (typically >97%) and stability under standard storage conditions when marketing this product.
Quality control of 2-Bromo-5-nitrobenzoic acid tert-butyl ester typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent requirements for research-grade chemicals. Researchers frequently search for "2-Bromo-5-nitrobenzoic acid tert-butyl ester characterization" or "CAS 1467293-69-1 NMR data" to verify the identity and purity of their samples.
Environmental and safety considerations for handling 2-Bromo-5-nitrobenzoic acid tert-butyl ester follow standard laboratory protocols for nitroaromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. The compound's stability profile makes it suitable for international shipping, addressing another common query: "CAS 1467293-69-1 shipping regulations".
Future research directions for 2-Bromo-5-nitrobenzoic acid tert-butyl ester may explore its potential in material science applications, particularly in the development of organic electronic materials. The electron-deficient nature of the nitro group combined with the aromatic system could make it interesting for conjugated polymer development. This aligns with current trends in green chemistry and alternative energy materials research.
For synthetic chemists working with 2-Bromo-5-nitrobenzoic acid tert-butyl ester, understanding its reactivity patterns is crucial. The bromine position is typically more reactive toward nucleophilic aromatic substitution than the nitro group, allowing for selective modifications. Search terms like "2-Bromo-5-nitrobenzoic acid tert-butyl ester reaction conditions" or "CAS 1467293-69-1 synthetic utility" are commonly used by researchers planning their synthetic routes.
In conclusion, 2-Bromo-5-nitrobenzoic acid tert-butyl ester (CAS No. 1467293-69-1) represents an important chemical building block with diverse applications in pharmaceutical research and development. Its unique combination of functional groups and protective ester makes it particularly valuable for multi-step syntheses. As the demand for specialized organic intermediates continues to grow, this compound is likely to maintain its significance in chemical research and industrial applications.
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